3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline
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Overview
Description
3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the 3-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 5-position of the aniline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 5-methoxyaniline to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting 3-bromo-5-methoxyaniline is then subjected to a nucleophilic substitution reaction with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxyaniline: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
N-(Cyclopropylmethyl)-5-methoxyaniline:
3-Bromo-N-methyl-5-methoxyaniline: Contains a methyl group instead of a cyclopropylmethyl group, which may alter its steric and electronic properties.
Uniqueness
3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methoxy group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-9(12)4-10(6-11)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDYJFVSMPASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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